REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[C:7]([Cl:11])=[CH:6][C:5]=1[NH2:12].[Cl:14][C:15]1[S:19][C:18]([CH2:20][C:21](Cl)=[O:22])=[CH:17][CH:16]=1>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[C:7]([Cl:11])=[CH:6][C:5]=1[NH:12][C:21](=[O:22])[CH2:20][C:18]1[S:19][C:15]([Cl:14])=[CH:16][CH:17]=1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)Cl)N)=O
|
Name
|
(5-chlorothiophen-2-yl)acetyl chloride
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)CC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared essentially
|
Type
|
CUSTOM
|
Details
|
also prepared essentially
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)Cl)NC(CC=1SC(=CC1)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |